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Compound of Interest

7-Bromo-4-chloro-8-
Compound Name:
methylquinoline

Cat. No.: B1371734

For researchers, scientists, and drug development professionals, access to comprehensive
spectroscopic data is crucial for the identification, characterization, and quality control of novel
chemical entities. This guide provides a comparative analysis of the spectroscopic data for 7-
Bromo-4-chloro-8-methylquinoline and its structural analogs. Due to the absence of publicly
available experimental spectra for 7-Bromo-4-chloro-8-methylquinoline, this guide utilizes
predicted mass spectrometry data for the target compound and compares it with available
experimental data for structurally related quinoline derivatives.

While dedicated experimental spectra for 7-Bromo-4-chloro-8-methylquinoline are not
readily available in public databases, predicted mass spectrometry data offers valuable insights
into its expected fragmentation patterns. To provide a practical reference, this guide presents a
comparison with the experimental spectroscopic data of similar halogenated and methylated
quinolines.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 7-Bromo-4-
chloro-8-methylquinoline and its analogs.

Table 1: Mass Spectrometry Data
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Molecular Key Mass-to-
Molecular . .
Compound Weight (g/mol Charge Ratios  Data Type
Formula
) (m/z)
7-Bromo-4- [M+H]*: 255.95,
chloro-8- C10H7BrCIN 256.53 [M+Na]*: 277.93, Predicted
methylquinoline [M-H]~: 253.94
Experimental
7-Bromo-4-
o CoHsBrCIN 242.50 data not -
chloroquinoline )
available
7-Bromo-5- Experimental
chloro-8- CoHsBrCINO 258.50 data not -
hydroxyquinoline available

Table 2: 1H NMR Spectroscopic Data for Analogs (in CDCIs)

Compound

Chemical Shift (6, ppm) and Multiplicity

7-Bromo-4-chloroquinoline

Data not publicly available.

7-Bromo-5-chloro-8-hydroxyquinoline

8.84 (d), 8.49 (d), 7.72 (d), 7.59 (d) [multiplicities

and coupling constants not fully specified in the

sourcel.

Table 3: 13C NMR Spectroscopic Data for Analogs (in CDCls)

Compound

Chemical Shift (6, ppm)

7-Bromo-4-chloroquinoline

Data not publicly available.

7-Bromo-5-chloro-8-hydroxyquinoline

Data available but specific shifts not detailed in

the accessible source.

Table 4: Infrared (IR) Spectroscopy Data for Analogs
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Compound Key IR Absorptions (cm~?)

7-Bromo-4-chloroquinoline Data not publicly available.

o Data available but specific peak frequencies not
7-Bromo-5-chloro-8-hydroxyquinoline o )
detailed in the accessible source.

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic
data discussed in this guide. Specific parameters may vary depending on the instrumentation
and the specific properties of the compound being analyzed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C)

A solution of the quinoline derivative is prepared by dissolving approximately 5-10 mg of the
solid compound in a deuterated solvent, typically chloroform-d (CDCls), within an NMR tube.
The *H and 3C NMR spectra are then recorded on an NMR spectrometer, for instance, a 400
MHz instrument. For H NMR, the spectral width is typically set from 0 to 10 ppm. For 3C NMR,
a wider spectral width, for example, 0 to 200 ppm, is used. Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization
(ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile,
and introduced into the instrument. The analysis can be performed in both positive and
negative ion modes to detect various adducts, such as [M+H]*, [M+Na]*, and [M-H]~. High-
resolution mass spectrometry (HRMS) can be employed to determine the exact mass and
elemental composition of the parent ion and its fragments.

3. Infrared (IR) Spectroscopy

For solid samples, the IR spectrum is commonly obtained using the Attenuated Total
Reflectance (ATR) technique. A small amount of the solid compound is placed directly on the
ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded,
typically over a range of 4000 to 400 cm~1. Alternatively, a solid sample can be prepared as a
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potassium bromide (KBr) pellet. A small amount of the compound is mixed with dry KBr powder
and pressed into a thin, transparent disk, which is then placed in the IR beam.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like 7-Bromo-4-chloro-8-methylquinoline.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b1371734#spectroscopic-data-for-7-bromo-4-chloro-8-
methylquinoline-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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